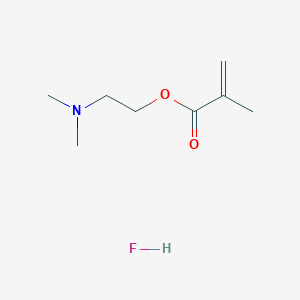![molecular formula C11H12N2O3 B14070453 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide CAS No. 128259-54-1](/img/structure/B14070453.png)
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of cyanoacetamide and features a phenyl ring substituted with a hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide typically involves the reaction of 3-(2-hydroxyethoxy)aniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 3-(2-hydroxyethoxy)aniline with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of cyanoacetamide derivatives often employs solvent-free methods to enhance efficiency and reduce environmental impact. For instance, the reaction of 3-(2-hydroxyethoxy)aniline with ethyl cyanoacetate can be carried out without solvents at elevated temperatures, typically around 70°C, followed by stirring at room temperature overnight .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of various substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic structures, such as pyridines and pyrazoles.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Triethylamine, piperidine
Major Products Formed
Heterocyclic Compounds: Pyridines, pyrazoles, and other nitrogen-containing heterocycles
Substituted Cyanoacetamides: Various derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active heterocyclic compounds, which are potential candidates for drug development.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in the formation of heterocycles.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in polar solvents and allows for additional hydrogen bonding interactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
128259-54-1 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3/c12-5-4-11(15)13-9-2-1-3-10(8-9)16-7-6-14/h1-3,8,14H,4,6-7H2,(H,13,15) |
Clé InChI |
RIIJOQIMYOSBHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCO)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



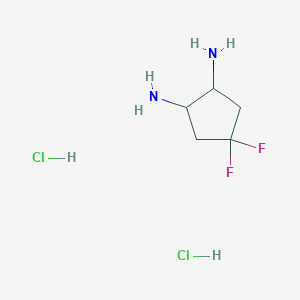

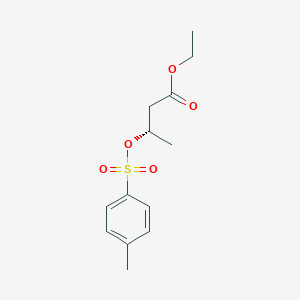

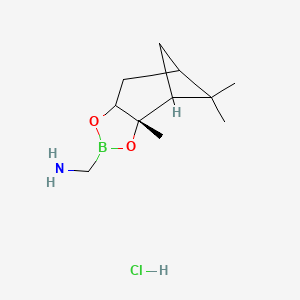
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)

![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)

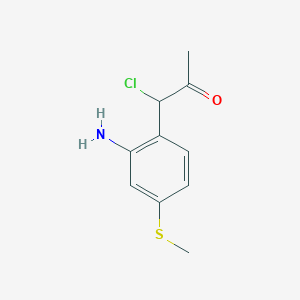
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
